REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:4]=[C:5]([CH2:13][C:14]([OH:16])=[O:15])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[CH2:19](O)[CH3:20].C(Cl)CCl>ClCCl>[F:1][C:2]([F:17])([F:18])[C:3]1[CH:4]=[C:5]([CH2:13][C:14]([O:16][CH2:19][CH3:20])=[O:15])[CH:6]=[C:7]([C:9]([F:11])([F:12])[F:10])[CH:8]=1
|
Name
|
|
Quantity
|
24.65 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)CC(=O)O)(F)F
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Name
|
|
Quantity
|
10.63 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
34.7 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
N,N-dimethylaminopyridine
|
Quantity
|
14.39 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The solution was stirred at RT over night
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
WASH
|
Details
|
washed with 2 N HCl and saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)CC(=O)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |